31-O-Demethyl-FK506

Descripción general

Descripción

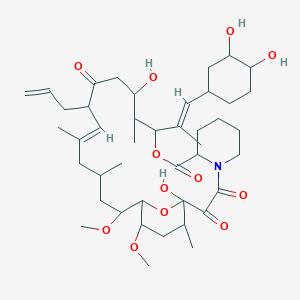

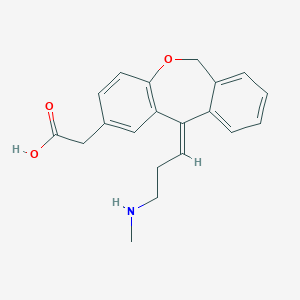

31-O-Demethyl-FK506 is a derivative of FK506, a 23-membered macrolide produced by several Streptomyces species . FK506 is an immunosuppressant widely used to prevent the rejection of transplanted organs . It also possesses numerous promising therapeutic potentials including antifungal, neuroprotective, and neuroregenerative activities . The 31-O-Demethyl-FK506 is involved in the biosynthesis of FK506, where it undergoes methylation to form FK506 .

Synthesis Analysis

The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core produced is further modified by a series of post-PKS tailoring steps . The formation of FK506 also involves post-PKS modification steps, including C9-oxidation and 31-O-methylation by FkbD and FkbM, respectively . Initial evidence that FkbM is required for the transformation of 31-O-demethyl-FK506 into FK506 was obtained by biochemical assay with purified FkbM .Molecular Structure Analysis

FK506 is a 23-membered macrocyclic polyketide . The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units . The core produced is further modified by a series of post-PKS tailoring steps . The formation of FK506 also involves post-PKS modification steps, including C9-oxidation and 31-O-methylation .Chemical Reactions Analysis

The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The core produced is further modified by a series of post-PKS tailoring steps . The formation of FK506 also involves post-PKS modification steps, including C9-oxidation and 31-O-methylation by FkbD and FkbM, respectively .Aplicaciones Científicas De Investigación

Biosynthesis of FK506 and FK520

- The gene encoding 31-O-demethyl-FK506 methyltransferase (fkbM) plays a crucial role in the biosynthesis of FK506 and FK520, two macrocyclic polyketides with immunosuppressive and antifungal activities. Disruption of fkbM leads to the production of 31-O-demethyl-FK506, highlighting its importance in these biosynthetic pathways (Motamedi et al., 1996).

Antifungal Drug Development

- Analogs of FK506, including 31-O-demethyl-FK506, have been studied for their antifungal activity. These analogs show strong antifungal activity against pathogens like Cryptococcus neoformans and Candida albicans due to the inhibition of the calcineurin pathway. 31-O-demethyl-FK506, in particular, has shown synergistic antifungal activity with fluconazole (Lee et al., 2018).

Enzymatic Role in FK506 Maturation

- The maturation of FK506 involves a cytochrome P450 protein-catalyzed four-electron C-9 oxidation in conjunction with a C-31 O-methylation. This process is vital for achieving the full biological activity of FK506, highlighting the significance of the C-31 position in the molecule (Chen et al., 2013).

Metabolic Pathway Characterization

- The metabolism of FK506 leads to various metabolites, including 31-O-demethyl-FK506, which are produced by liver microsomes. These metabolites have been studied for their immunosuppressive activity, providing insights into the metabolic pathways and potential clinical implications of FK506 and its derivatives (Iwasaki et al., 1995).

Characterization of FK506 Analogs

- The structures and biological activities of FK506 analogs, including 31-O-demethyl-FK506, have been determined. These compounds exhibit reduced immunosuppressive and antifungal activities compared to FK506, and their structural characterization is crucial for the synthesis of novel FK506 derivatives (Shafiee et al., 1997).

Development of Neurotrophic FK506 Analogues

- The separation of the immunosuppressive activity of FK506 from its neurotrophic activity is crucial for developing FK506 analogues as potential treatments for neuronal diseases. Some FK506 analogues, including 31-O-demethyl-FK506, have been shown to retain neurite outgrowth activity while significantly reducing immunosuppressive activity (Jung et al., 2021).

Mecanismo De Acción

Safety and Hazards

Immunosuppressants, such as FK506, have been available for clinical use for many decades, and their high effectiveness, safety, and tolerance profiles continue to make them important agents in the treatment of autoimmune diseases, such as atopic dermatitis, and the prevention of transplanted organ rejection .

Direcciones Futuras

Propiedades

IUPAC Name |

(18E)-12-[(E)-1-(3,4-dihydroxycyclohexyl)prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(53-7)39-37(54-8)21-27(5)43(52,56-39)40(49)41(50)44-16-11-10-13-31(44)42(51)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(48)22-29/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3/b24-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOPGJHKSPGXIZ-AMASXYNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)O)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)O)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

31-O-Demethyl-FK506 | |

CAS RN |

135635-47-1 | |

| Record name | 31-O-Demethyl-FK506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135635471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)

![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)